molecular formula C11H17N6O4P B1663364 cPrPMEDAP CAS No. 182798-83-0

cPrPMEDAP

Cat. No. B1663364
M. Wt: 328.26 g/mol
InChI Key: PDHWTDJKKJYOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPrPMEDAP is a compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is a derivative of PrPMEDAP, which is a well-known ligand for G-quadruplex DNA. cPrPMEDAP has been synthesized using a modified synthetic route that involves the use of a copper catalyst, and it has been found to possess unique properties that make it a promising candidate for further research.

Scientific Research Applications

  • Role in Papillomavirus Treatment GS-9191, a prodrug of cPrPMEDAP, is being studied for its potential in treating papillomavirus-associated disorders, such as genital warts. The conversion of GS-9191 to cPrPMEDAP involves hydrolysis by the lysosomal carboxypeptidase cathepsin A (CatA) and other processes in the lysosomes. This study indicates the significant role cPrPMEDAP could play in the treatment of papillomavirus-related conditions (Birkuš et al., 2011).

  • Implications in Hematological Malignancies Research on GS-9219, which is related to cPrPMEDAP, highlights its efficacy against various hematological malignancies. The study reveals the crucial role of adenosine deaminase-like (ADAL) protein in the activation of GS-9219, which undergoes a metabolic process involving cPrPMEDAP. Mutations in the ADAL gene, affecting its enzymatic activity, can confer resistance to both GS-9219 and cPrPMEDAP, underscoring their potential in cancer treatment (Frey et al., 2013).

properties

CAS RN

182798-83-0

Product Name

cPrPMEDAP

Molecular Formula

C11H17N6O4P

Molecular Weight

328.26 g/mol

IUPAC Name

2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid

InChI

InChI=1S/C11H17N6O4P/c12-11-15-9(14-7-1-2-7)8-10(16-11)17(5-13-8)3-4-21-6-22(18,19)20/h5,7H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,16)

InChI Key

PDHWTDJKKJYOGD-UHFFFAOYSA-N

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O

synonyms

GS-8369;  N6-Cyclopropyl-PMEDAP;  P-[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]-phosphonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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